molecular formula C12H16BrNO2 B179555 tert-Butyl 3-(bromomethyl)phenylcarbamate CAS No. 118684-32-5

tert-Butyl 3-(bromomethyl)phenylcarbamate

Cat. No.: B179555
CAS No.: 118684-32-5
M. Wt: 286.16 g/mol
InChI Key: HQPYEVSQMSDBFG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)phenylcarbamate: is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a bromomethyl group at the third position and a tert-butyl group at the nitrogen atom

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl 3-(bromomethyl)phenylcarbamate is used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines during multi-step synthesis.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers.

Industry:

    Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties.

    Material Science: The compound is investigated for its potential in creating new materials with unique characteristics.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)phenylcarbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Products can include carboxylic acids or aldehydes.

    Reduction Products: Products can include primary or secondary amines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)phenylcarbamate largely depends on its application. In drug development, it may act by inhibiting specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their activity. The tert-butyl carbamate group can provide steric protection, influencing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

  • tert-Butyl 2-(bromomethyl)phenylcarbamate
  • tert-Butyl 4-(bromomethyl)phenylcarbamate
  • tert-Butyl 3-(chloromethyl)phenylcarbamate

Comparison:

  • Position of Substitution: The position of the bromomethyl group on the phenyl ring can significantly influence the reactivity and properties of the compound. For example, tert-Butyl 2-(bromomethyl)phenylcarbamate has the bromomethyl group at the second position, which may lead to different steric and electronic effects compared to the third position in tert-Butyl 3-(bromomethyl)phenylcarbamate.
  • Halogen Substitution: Substituting the bromomethyl group with a chloromethyl group can alter the compound’s reactivity, as chlorine is less reactive than bromine in nucleophilic substitution reactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, drug development, and material science.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPYEVSQMSDBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219334
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118684-32-5
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118684-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The (3-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (1.67 g, 7.49 mmol) and triphenylphosphine (2.61 g, 9.96 mmol) were combined and dissolved in tetrahydrofuran (40 mL). Carbon tetrabromide (3.23 g, 9.74 mmol) was dissolved in acetonitrile (20 mL) and added dropwise to the reaction while stirring. After stirring for 5 h, the reaction was concentrated in vacuo to give a thick golden oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 20% ethyl acetate/hexanes) afforded (3-bromomethyl-phenyl)-carbamic acid tert-butyl ester (1.52 g, 78%) as a white powder: H1-NMR (400 MHz, CDCl3) δ 1.53 (9H, s), 4.46 (2H, s), 6.47 (1H, bs), 7.06 (1H, d, J=7.2 Hz), 7.19-7.27 (2H, m), 7.51 (1H, s).
Quantity
1.67 g
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2.61 g
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3.23 g
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20 mL
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40 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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